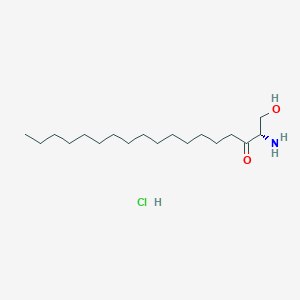

2S-氨基-1-羟基-3-十八烷酮,一盐酸盐

描述

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is a complex sphingolipid with the molecular formula C18H38ClNO2. It is an intermediate in the biosynthesis of ceramides, which are essential components of cell membranes and play a crucial role in cell signaling .

科学研究应用

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex sphingolipids and ceramides.

Biology: The compound is studied for its role in cell signaling and membrane structure.

Medicine: Research focuses on its potential therapeutic applications in treating diseases related to sphingolipid metabolism.

Industry: It is used in the production of cosmetics and pharmaceuticals due to its bioactive properties

作用机制

Target of Action

The primary target of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride, also known as 3-keto sphinganine, is the sphingolipid pathway . Sphingolipids are a class of lipids that play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets by participating in the biosynthesis of sphingolipids . It is formed by the condensation of L-serine and palmitoyl-CoA by serine palmitoyl transferase (SPT) . The interaction results in changes in the cellular processes regulated by sphingolipids .

Biochemical Pathways

The compound affects the sphingolipid pathway, leading to the production of complex sphingolipids . These sphingolipids have downstream effects on various cellular processes, including cell growth, differentiation, and programmed cell death .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to the regulation of cellular processes. By influencing the sphingolipid pathway, the compound can affect cell growth, differentiation, and apoptosis .

生化分析

Biochemical Properties

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is involved in the sphingolipid metabolic pathway. It interacts with several enzymes, including serine palmitoyltransferase, which catalyzes the condensation of L-serine and palmitoyl-CoA to form this compound . Additionally, it interacts with ceramide synthase, which converts it into ceramide, a key molecule in cell signaling and apoptosis . The nature of these interactions is primarily enzymatic, facilitating the conversion of substrates into bioactive lipids.

Cellular Effects

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride influences various cellular processes. It affects cell signaling pathways by acting as a precursor to ceramides, which are involved in regulating cell growth, differentiation, and apoptosis . This compound also impacts gene expression by modulating the activity of transcription factors involved in stress responses and inflammation . Furthermore, it plays a role in cellular metabolism by influencing the balance of sphingolipids, which are critical for maintaining cell membrane integrity and function .

Molecular Mechanism

The molecular mechanism of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride involves its conversion into ceramide by ceramide synthase . This conversion is crucial for the activation of various signaling pathways that regulate cell fate. The compound binds to the active site of ceramide synthase, facilitating the transfer of the acyl group to form ceramide . Additionally, it can inhibit or activate other enzymes in the sphingolipid pathway, thereby modulating the levels of bioactive lipids and influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride change over time due to its stability and degradation. The compound is relatively stable when stored at -20°C, but it can degrade over time if exposed to higher temperatures or light . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of lipid metabolism . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity .

Dosage Effects in Animal Models

The effects of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride vary with different dosages in animal models. At low doses, it can enhance cell survival and promote normal cellular functions . At high doses, it may induce toxic effects, including apoptosis and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is involved in the sphingolipid metabolic pathway. It is synthesized from L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase . The compound is then converted into ceramide by ceramide synthase, which is further metabolized into various sphingolipids, including sphingomyelin and glycosphingolipids . These metabolic pathways are essential for maintaining cellular homeostasis and regulating cell signaling .

Transport and Distribution

Within cells and tissues, 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is transported and distributed by specific lipid transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . The distribution of the compound is influenced by its interactions with other lipids and proteins, which can affect its localization and biological activity .

Subcellular Localization

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is localized in various subcellular compartments, including the endoplasmic reticulum and Golgi apparatus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of the compound is crucial for its activity, as it allows for the precise regulation of sphingolipid metabolism and signaling pathways .

准备方法

Synthetic Routes and Reaction Conditions

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride can be synthesized through the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyltransferase. This reaction forms a lyso-sphingolipid intermediate, which is then converted to the desired compound .

Industrial Production Methods

Industrial production of 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride typically involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for the biosynthesis of sphingolipids .

化学反应分析

Types of Reactions

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

相似化合物的比较

Similar Compounds

3-keto sphinganine: Another intermediate in ceramide biosynthesis with similar properties.

D-erythro-Dihydrosphingosine: A sphingolipid with a different stereochemistry but similar biological functions.

Phytosphingosine hydrochloride: A naturally occurring sphingolipid with similar applications in cosmetics and pharmaceuticals

Uniqueness

2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is unique due to its specific role in the biosynthesis of ceramides and its potential therapeutic applications in treating diseases related to sphingolipid metabolism .

属性

IUPAC Name |

(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUPVZMHCVAKHG-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)